molecular formula C12H14INO3 B6644282 3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide

3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide

Katalognummer: B6644282
Molekulargewicht: 347.15 g/mol
InChI-Schlüssel: YMXHFAXYFNIIHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide, also known as HIBO, is a chemical compound that has been widely studied for its potential therapeutic applications. HIBO belongs to the class of benzamides and has been found to exhibit a range of biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of 3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by this compound leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. This compound has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide in lab experiments is its high potency and specificity for HDAC inhibition. This allows for the selective targeting of cancer cells and the induction of apoptosis without affecting normal cells. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful dosing and monitoring.

Zukünftige Richtungen

There are several future directions for research on 3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide. One area of focus is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in combination with other anti-cancer agents for enhanced efficacy. Additionally, further studies are needed to explore the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer research and neurodegenerative diseases. Its high potency and specificity for HDAC inhibition make it an attractive target for drug development. Further research is needed to fully understand the mechanism of action and potential applications of this compound in the field of medicine.

Synthesemethoden

The synthesis of 3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide involves the reaction of 4-iodobenzoyl chloride with cyclobutanone in the presence of a base. The resulting intermediate is then reacted with hydroxylamine to yield the final product. The synthesis method of this compound has been well established, and the compound can be obtained in high purity and yield.

Wissenschaftliche Forschungsanwendungen

3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO3/c13-9-3-2-8(6-10(9)15)11(16)14-7-12(17)4-1-5-12/h2-3,6,15,17H,1,4-5,7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXHFAXYFNIIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C2=CC(=C(C=C2)I)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.